8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H16O4S and a molecular weight of 244.31 g/mol . This compound is known for its unique spiro structure, which includes a sulfur atom and an ethyl ester functional group. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a mercapto compound with a spiro intermediate, followed by esterification to introduce the ethyl ester group . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The process involves stringent quality control measures to ensure the compound’s consistency and reliability for research purposes .
Chemical Reactions Analysis
Types of Reactions
8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the ester group or the spiro structure.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives .
Scientific Research Applications
8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi . The exact molecular pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares a similar spiro structure but contains a nitrogen atom instead of sulfur.
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spiro compound with different functional groups and applications.
Uniqueness
8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester is unique due to its sulfur-containing spiro structure and ethyl ester group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 8-sulfanyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-2-13-10(12)8-7-11(4-3-9(8)16)14-5-6-15-11/h16H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUWFXMEEAINCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC2(C1)OCCO2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.